molecular formula C12H18Si B3055371 (4-ethenylphenyl)methyl-trimethylsilane CAS No. 64268-25-3

(4-ethenylphenyl)methyl-trimethylsilane

Cat. No.: B3055371
CAS No.: 64268-25-3
M. Wt: 190.36 g/mol
InChI Key: MSCPNSQHFQIZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethenylphenyl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C12H18Si. It is a colorless to yellow clear liquid that is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethenylphenyl)methyl-trimethylsilane typically involves the reaction of 4-vinylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4-ethenylphenyl)methyl-trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, ethyl-substituted compounds, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

(4-ethenylphenyl)methyl-trimethylsilane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in polymerization reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of (4-ethenylphenyl)methyl-trimethylsilane involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can be used to protect other functional groups during synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

    (4-ethynylphenyl)trimethylsilane: Similar structure but with an ethynyl group instead of a vinyl group.

    (4-methylphenyl)trimethylsilane: Contains a methyl group instead of a vinyl group.

    (4-chlorophenyl)trimethylsilane: Contains a chlorine atom instead of a vinyl group

Uniqueness

(4-ethenylphenyl)methyl-trimethylsilane is unique due to its vinyl group, which allows it to participate in polymerization reactions and other transformations that are not possible with its analogs. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

(4-ethenylphenyl)methyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCPNSQHFQIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99802-26-3
Details Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer
Record name Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99802-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80545565
Record name [(4-Ethenylphenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64268-25-3
Record name [(4-Ethenylphenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ethenylphenyl)methyl-trimethylsilane
Reactant of Route 2
Reactant of Route 2
(4-ethenylphenyl)methyl-trimethylsilane
Reactant of Route 3
Reactant of Route 3
(4-ethenylphenyl)methyl-trimethylsilane
Reactant of Route 4
Reactant of Route 4
(4-ethenylphenyl)methyl-trimethylsilane
Reactant of Route 5
Reactant of Route 5
(4-ethenylphenyl)methyl-trimethylsilane
Reactant of Route 6
Reactant of Route 6
(4-ethenylphenyl)methyl-trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.